molecular formula C14H17ClFNO3 B13044382 8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B13044382
M. Wt: 301.74 g/mol
InChI Key: KLZAYMXHSBSSHT-UHFFFAOYSA-N
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Description

8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a strategic chemical building block designed for advanced pharmaceutical research and development. This compound features the 1,4-dioxa-8-azaspiro[4.5]decane scaffold, a privileged structure that serves as a protected, spirocyclic piperidine surrogate, a motif frequently explored in medicinal chemistry for its conformational restraint and potential to modulate the physicochemical properties of lead compounds . The aromatic substituent is specifically engineered with a distinct pattern of chloro, fluoro, and methoxy groups, which can be pivotal for structure-activity relationship (SAR) studies aimed at optimizing binding affinity, selectivity, and metabolic stability . Researchers value this compound for its utility in constructing novel molecular entities, particularly in the discovery of central nervous system (CNS) agents, kinase inhibitors, and other therapeutically relevant small molecules. The presence of multiple halogen atoms provides synthetic handles for further functionalization via cross-coupling reactions, allowing for rapid diversification and exploration of chemical space. This makes it an invaluable tool for hit-to-lead optimization campaigns where the introduction of specific steric and electronic characteristics is required to enhance pharmacological profiles.

Properties

Molecular Formula

C14H17ClFNO3

Molecular Weight

301.74 g/mol

IUPAC Name

8-(3-chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C14H17ClFNO3/c1-18-12-9-10(8-11(15)13(12)16)17-4-2-14(3-5-17)19-6-7-20-14/h8-9H,2-7H2,1H3

InChI Key

KLZAYMXHSBSSHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)N2CCC3(CC2)OCCO3)Cl)F

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Intermediate

  • The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is reacted with aromatic precursors bearing leaving groups (e.g., halides or nitro groups) under basic conditions to form a C-N bond linking the spirocyclic amine to the aromatic ring.
  • Potassium carbonate (K2CO3) is commonly used as a base in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidinone (NMP) at elevated temperatures (70–80°C) to facilitate nucleophilic substitution.

Substituent Introduction and Functional Group Transformations

  • Aromatic nitro groups can be reduced to amines using catalytic hydrogenation (e.g., H2, 10% Pd/C) in ethanol or ethanol/tetrahydrofuran mixtures at room temperature to enable further functionalization.
  • Reductive amination is employed to introduce additional amine substituents on the spirocyclic nitrogen, using reagents such as sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane or 1,2-dichloroethane at room temperature.

Microwave-Assisted Synthesis

  • Microwave irradiation accelerates key coupling steps, improving yields and reducing reaction times. For example, the introduction of the spirocyclic amine into aromatic triazine derivatives has been successfully performed under microwave conditions at 120°C.

Detailed Stepwise Preparation Example

Step Reaction Description Reagents & Conditions Yield / Notes
1 Nucleophilic aromatic substitution of 3-chloro-4-fluoro-5-methoxy-nitrobenzene with 1,4-dioxa-8-azaspiro[4.5]decane K2CO3, DMF, 70°C, overnight Formation of spirocyclic intermediate
2 Catalytic hydrogenation to reduce nitro group to amine H2, 10% Pd/C, EtOH/THF, rt High yield, clean reduction
3 Reductive amination to introduce additional substituents on nitrogen NaBH(OAc)3, DCM or DCE, rt Selective amine functionalization
4 Microwave-assisted coupling with aromatic electrophiles DIPEA, NMP, microwave, 120°C Enhanced reaction rate and yield
5 Acidic hydrolysis or salt formation 4 M HCl in dioxane or EtOAc Isolation of final hydrochloride salt

Research Findings and Optimization

  • The use of microwave-assisted synthesis significantly improves reaction efficiency in the formation of the spirocyclic amine-aromatic bond, reducing reaction times from hours to minutes and often increasing yields.
  • The choice of solvent and base (DMF and K2CO3) is critical for achieving high conversion rates in nucleophilic aromatic substitution reactions involving electron-deficient aromatic rings substituted with halogens and methoxy groups.
  • Catalytic hydrogenation under mild conditions ensures selective reduction of nitro groups without affecting other sensitive functionalities such as methoxy or halogen substituents.
  • Reductive amination using sodium triacetoxyborohydride allows for mild and selective amine alkylation, preserving the integrity of the spirocyclic core.

Data Table: Summary of Key Reaction Parameters

Reaction Step Substrate(s) Reagents Solvent Temperature Time Yield (%) Notes
Nucleophilic aromatic substitution 3-chloro-4-fluoro-5-methoxy-nitrobenzene + 1,4-dioxa-8-azaspiro[4.5]decane K2CO3 DMF 70°C Overnight 85–90 Base-promoted substitution
Nitro reduction Nitro intermediate H2, 10% Pd/C EtOH/THF RT 4–6 h >90 Mild catalytic hydrogenation
Reductive amination Amino intermediate + amine NaBH(OAc)3 DCM or DCE RT Overnight 80–95 Selective amine alkylation
Microwave-assisted coupling Spirocyclic amine + electrophile DIPEA NMP 120°C (microwave) 10–30 min 75–85 Accelerated coupling
Acid hydrolysis/salt formation Coupled product 4 M HCl Dioxane or EtOAc 80°C 1–2 h Quantitative Salt isolation

Chemical Reactions Analysis

Types of Reactions

8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Halogenated compounds and catalysts to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler, less oxidized forms of the compound.

Scientific Research Applications

8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Modifications

Spirocyclic Core Variants
  • Yields range from 50–60% .
  • 1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-diones (5d–f) : Extended spirocyclic systems (undecane vs. decane) with higher yields (60–85%) due to improved steric accommodation .
Substituted Spiro Derivatives
  • 8-(Bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane : Replaces the aryl group with a bicyclo substituent, reducing aromatic interactions but increasing steric bulk. Synthesized in 52% yield .
  • 8-[(3-Bromo-5-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane: Features a bromo-fluorophenyl methyl group, altering electronic density (C14H17BrFNO2; 95% purity) .

Aryl Substituent Variations

Compound Name Substituent Key Properties Yield/Purity Reference
Target Compound 3-Cl-4-F-5-OMe-phenyl Halogenated + methoxy; enhanced polarity N/A
3B () 3-(5-Fluoro-1H-indol-2-yl)phenyl Indole moiety; potential π-π stacking 0.142 mmol scale
5a () Phenyl Simple aryl; lower steric hindrance 50% yield
6a () Phenyl + methyl ester Ester functionalization; IR bands at 1752 cm⁻¹ (C=O) 65% yield
8-[(3-Bromo-5-F-phenyl)methyl] () Br/F-phenylmethyl High hydrophobicity; H315/H319 hazards 95% purity

Pharmacological and Physicochemical Properties

Electronic and Steric Effects

  • Methoxy Group : The 5-OMe substituent increases electron density, improving solubility compared to purely halogenated analogs (e.g., ’s bromo-fluoro derivative) .

Biological Activity

8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS No. 1960391-60-9) is a synthetic compound characterized by its unique spirocyclic structure and various functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a ligand for sigma receptors and its implications in treating various diseases.

The molecular formula of the compound is C14H17ClFNO3, with a molar mass of 301.74 g/mol. The chemical structure includes a spirocyclic framework which contributes to its biological activity.

PropertyValue
Molecular FormulaC14H17ClFNO3
Molar Mass301.74 g/mol
CAS Number1960391-60-9
DensityNot specified
Boiling PointNot specified
Flash PointNot specified

Sigma Receptor Binding

Research indicates that compounds similar to this compound exhibit significant binding affinity for sigma receptors, particularly σ1 receptors. A study reported that related compounds showed high affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors and selectivity for σ2 receptors . This suggests that the compound may have potential applications in neuropharmacology and pain management.

Antiviral Activity

In vitro studies have demonstrated that spirocyclic compounds can exhibit antiviral activity against various strains of viruses. For instance, derivatives of similar structures have shown effective inhibition against hepatitis C virus (HCV) replicons with EC50 values as low as 1.5 nM . Although direct studies on the specific compound may be limited, the structural similarities suggest potential antiviral properties.

Antitumor Activity

Preliminary findings indicate that compounds with similar structural motifs can induce apoptosis in cancer cells. The mechanism may involve interference with cellular signaling pathways related to proliferation and survival . Further studies are needed to elucidate the specific pathways influenced by this compound.

Case Studies

Case Study 1: Sigma Receptor Ligands
A series of novel piperidine compounds were synthesized and evaluated for their sigma receptor binding properties, revealing that modifications in the phenyl ring significantly affected affinity and selectivity . This study underscores the importance of structural variations in enhancing biological activity.

Case Study 2: Antiviral Efficacy
In another study focusing on spirocyclic compounds, researchers explored their efficacy against HCV. The results indicated that specific modifications could lead to enhanced potency against viral replication . While direct data on this compound are sparse, these findings highlight the potential for further exploration.

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